molecular formula C10H13N3OS B5713598 (N-propanoylanilino)thiourea

(N-propanoylanilino)thiourea

Cat. No.: B5713598
M. Wt: 223.30 g/mol
InChI Key: UWHXMEXMRDFERI-UHFFFAOYSA-N
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Description

(N-Propanoylanilino)thiourea is a thiourea derivative characterized by a propanoyl group attached to the aniline nitrogen and a thiourea (-NH-CS-NH-) backbone. Thiourea derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The sulfur atom in the thiourea moiety contributes to its electronic configuration, enabling interactions with biological targets such as tyrosine kinase receptors (e.g., EGFR) and transport proteins in pathogens . Structural modifications, such as the addition of amino acid moieties or aryl groups, significantly influence its solubility, receptor selectivity, and pharmacological efficacy .

Properties

IUPAC Name

(N-propanoylanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-2-9(14)13(12-10(11)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHXMEXMRDFERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-propanoylanilino)thiourea typically involves the reaction of aniline with propanoyl chloride to form N-propanoylaniline, which is then reacted with thiourea. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(N-propanoylanilino)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups, such as halides or alkyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents like acetone or dimethylformamide, often with the addition of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Alkylated or acylated thiourea derivatives

Scientific Research Applications

(N-propanoylanilino)thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties. It has shown promise in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of (N-propanoylanilino)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. In the case of its anticancer properties, this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress.

Comparison with Similar Compounds

Table 1: Comparison of Thiourea and Urea Analogues

Compound Type Substituent Biological Activity (%) Key Property Reference
Urea (13b) Phenyl 76.3 Strong hydrogen bonding
Thiourea (14e) Phenyl 49.7 Enhanced membrane permeability
Thiourea (M1/M2) Amino acid 80–90* Anti-amoebic activity

*Compared to chlorhexidine control.

Thiourea vs. Guanidine Derivatives

Guanidine, a stronger base (pKa ~13) compared to thiourea (neutral), exhibits distinct pharmacokinetic behaviors:

  • Solubility and Permeability : Thiourea derivatives generally exhibit better solubility in hydrophobic environments, facilitating intracellular uptake, whereas guanidine’s high basicity limits its membrane penetration .
  • Antimycobacterial Activity : Thioureas show superior activity against intracellular Mycobacterium due to their balanced lipophilicity, while guanidines are less effective despite their strong basicity .

Substituent-Driven Activity Variations

  • Amino Acid Moieties: Thioureas with amino acid substituents (e.g., M1/M2) demonstrate enhanced receptor selectivity and anti-amoebic activity via hydrophilic interactions .
  • Aryl Groups : p-Tolyl and p-methoxyphenyl substituents reduce activity in both thiourea and urea analogues (e.g., 14f: 19.2%, 14g: 13.3%), suggesting steric hindrance or electronic deactivation .
  • Nitro vs. Methoxy Groups : In structurally similar thioureas, methoxy substitution (as in the title compound) improves metabolic stability compared to nitro-substituted analogues, which may exhibit toxicity .

Structural Symmetry and NMR Profiles

This compound’s C2-symmetric structure, akin to opioid-derived thioureas, simplifies NMR interpretation due to equivalent proton environments. This symmetry contrasts with asymmetrical urea derivatives, which show split peaks in $ ^1H $ NMR spectra .

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